![molecular formula C30H34N2O10 B600946 Carvedilol Glucuronide CAS No. 114869-83-9](/img/structure/B600946.png)
Carvedilol Glucuronide
Vue d'ensemble
Description
Carvedilol Glucuronide is a metabolite of Carvedilol, an anti-hypertensive drug . Carvedilol is mainly metabolized in the liver to O-glucuronide .
Synthesis Analysis
Ionic liquid forms of Carvedilol have been prepared using solvent evaporation methods . A binary mixture of Carvedilol with citric acid, tartaric acid, and saccharin in a 1:1 M ratio was dissolved in methanol and left for 4 days for solvent evaporation . More than three-unit differences between pKa of Carvedilol and studied compounds confirmed the formation of an ionic liquid form of Carvedilol .Molecular Structure Analysis
Carvedilol forms a 1:1 salt with DL-mandelic acid (DL-MA), characterized by X-ray single-crystal diffraction . The structure reveals salt formation by transfer of an acidic proton from the COOH group of MA to the aliphatic (acyclic) secondary amino NH group of Carvedilol . The molecular formula of Carvedilol Glucuronide is C30H34N2O10 .Chemical Reactions Analysis
Carboxyl and hydroxyl groups present on the aglycone and its glucuronide metabolite can be derivatized . Carboxyl groups are activated by thionyl chloride followed by esterification with ethanol. Hydroxyl groups are derivatized via silylation by 1-(trimethylsilyl)imidazole .Physical And Chemical Properties Analysis
Carvedilol salts exhibit higher solubility in phosphate buffer solution pH 6.8 compared to the parent drug . The solubility of Carvedilol and its ionic liquid forms significantly changes .Applications De Recherche Scientifique
Stereoselective Glucuronidation in Liver and Intestines : Carvedilol is metabolized into glucuronides by UDP-glucuronosyltransferase (UGT) with varying activities between liver and intestinal microsomes. This suggests tissue-specific expression of UGT isoforms involved in glucuronidation of carvedilol (Hanioka, Tanaka, Moriguchi, & Narimatsu, 2012).
Influence of Polymorphisms in Metabolism : Polymorphisms in UGT1A1, UGT2B7, and CYP2D6 genes affect the pharmacokinetics and disposition of carvedilol. This highlights the role of genetic factors in individual variation in carvedilol metabolism (Takekuma et al., 2006).
Roles of UGT Isoforms : UGT1A1, UGT2B4, and UGT2B7 are identified as the key enzymes responsible for the glucuronidation of carvedilol, suggesting their significant role in its metabolism (Ohno et al., 2004).
Interactions with Other Drugs : The presence of certain drugs can influence carvedilol glucuronidation. For instance, amiodarone alters protein binding in human liver microsomes, affecting glucuronidation activity (Sekimoto, Takamori, Nakamura, & Taguchi, 2016).
Metabolic Pathways in Different Species : Carvedilol undergoes various metabolic pathways, including glucuronidation, in different species such as dogs, rats, and mice, indicating species-specific metabolism (Schaefer et al., 1992).
Environmental Detoxification by Fungi : The filamentous fungus Cunninghamella echinulata can metabolize carvedilol, forming hydroxylated metabolites and glucose conjugates, similar to its mammalian metabolism. This study provides insights into environmental detoxification of carvedilol (Zawadzka et al., 2017).
Safety And Hazards
Carvedilol may cause dizziness, lightheadedness, or fainting . It can damage the blood vessels of the brain, heart, and kidneys, resulting in a stroke, heart failure, or kidney failure . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Orientations Futures
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O10/c1-38-21-10-4-5-11-22(21)39-14-13-31-15-17(41-30-27(35)25(33)26(34)28(42-30)29(36)37)16-40-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30-35H,13-16H2,1H3,(H,36,37)/t17?,25-,26-,27+,28-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVQFGCELBOSRN-VKTJNCFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678687 | |
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carvedilol Glucuronide | |
CAS RN |
114869-83-9 | |
Record name | Carvedilol glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114869839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARVEDILOL GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2494I96FS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.